- Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of TetraorganoboratesChemistry - A European Journal, 2021, 27(13), 4322-4326,
Cas no 912350-00-6 (Potassium 4-iodophenyltrifluoroborate)

912350-00-6 structure
Nome do Produto:Potassium 4-iodophenyltrifluoroborate
Potassium 4-iodophenyltrifluoroborate Propriedades químicas e físicas
Nomes e Identificadores
-
- Potassium 4-iodophenyltrifluoroborate
- potassium,trifluoro-(4-iodophenyl)boranuide
- Borate(1-), trifluoro(4-iodophenyl)-, potassium, (T-4)- (9CI)
- potassium trifluoro(4-iodophenyl)boranuide
- CS-0189289
- Potassium 4-iodophenyltrifluoroborate, >=96%
- Potassium 4-iodophenyl trifluoroborate
- AS-2315
- Potassium trifluoro(4-iodophenyl)borate(1-)
- Potassium4-iodophenyltrifluoroborate
- 912350-00-6
- potassium;trifluoro-(4-iodophenyl)boranuide
- MFCD09800738
- E85477
- AKOS016339814
- DB-231690
- DTXSID30635627
-
- MDL: MFCD09800738
- Inchi: 1S/C6H4BF3I/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H/q-1
- Chave InChI: IQLRWNHKSKNCBF-UHFFFAOYSA-N
- SMILES: F[B-](C1C=CC(I)=CC=1)(F)F
Propriedades Computadas
- Massa Exacta: 309.90400
- Massa monoisotópica: 309.90399g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 1
- Complexidade: 133
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 0Ų
Propriedades Experimentais
- Ponto de Fusão: 297-299°C
- PSA: 0.00000
- LogP: 2.34560
- Sensibilidade: Light Sensitive
Potassium 4-iodophenyltrifluoroborate Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315; H319; H335
- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: 26
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Store at room temperature
Potassium 4-iodophenyltrifluoroborate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-280008-1g |
Potassium 4-iodophenyltrifluoroborate, |
912350-00-6 | 1g |
¥1158.00 | 2023-09-05 | ||
Key Organics Ltd | AS-2315-0.5G |
Potassium 4-iodophenyltrifluoroborate |
912350-00-6 | >95% | 0.5g |
£37.00 | 2025-02-08 | |
eNovation Chemicals LLC | D769603-5g |
Potassium4-iodophenyltrifluoroborate |
912350-00-6 | 96% | 5g |
$245 | 2023-05-17 | |
TRC | P698773-100mg |
Potassium 4-Iodophenyltrifluoroborate |
912350-00-6 | 100mg |
$ 65.00 | 2022-06-02 | ||
TRC | P698773-500mg |
Potassium 4-Iodophenyltrifluoroborate |
912350-00-6 | 500mg |
$ 80.00 | 2022-06-02 | ||
Chemenu | CM218649-25g |
Potassium trifluoro(4-iodophenyl)borate |
912350-00-6 | 95% | 25g |
$475 | 2021-06-16 | |
Ambeed | A177439-250mg |
Potassium 4-iodophenyltrifluoroborate |
912350-00-6 | 98% | 250mg |
$24.0 | 2025-03-16 | |
Apollo Scientific | PC200131-5g |
Potassium 4-iodophenyltrifluoroborate |
912350-00-6 | 99% | 5g |
£107.00 | 2025-02-21 | |
Key Organics Ltd | AS-2315-5MG |
Potassium 4-iodophenyltrifluoroborate |
912350-00-6 | >95% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | AS-2315-1G |
Potassium 4-iodophenyltrifluoroborate |
912350-00-6 | >95% | 1g |
£50.00 | 2025-02-08 |
Potassium 4-iodophenyltrifluoroborate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Reagents: Iodine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 Reagents: Potassium bifluoride Solvents: Water ; 10 min, rt
1.2 Reagents: Iodine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 Reagents: Potassium bifluoride Solvents: Water ; 10 min, rt
Referência
- Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate MoietyJournal of Organic Chemistry, 2006, 71(19), 7491-7493,
Método de produção 3
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; rt → 0 °C; overnight, rt
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; rt → 0 °C; overnight, rt
Referência
- Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond FormationOrganic Letters, 2021, 23(11), 4179-4184,
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 15 min, rt
Referência
- Denitrogenative Pd/Cu-catalyzed Suzuki-type Cross-coupling of Aryltrifluoroborates with Arylhydrazine Hydrochlorides in Water under Room TemperatureApplied Organometallic Chemistry, 2018, 32(3),,
Método de produção 5
Condições de reacção
1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran , Hexane ; 20 min, -78 °C; 1 h, -78 °C; 40 min, -78 °C → rt
1.2 Reagents: Potassium bifluoride Solvents: Water ; 30 min, rt
1.2 Reagents: Potassium bifluoride Solvents: Water ; 30 min, rt
Referência
- Preparation of potassium azidoaryltrifluoroborates and their cross-coupling with aryl halidesOrganic Letters, 2009, 11(19), 4330-4333,
Método de produção 6
Condições de reacção
1.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 1 h, 70 °C
Referência
- A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common IntermediatesJournal of Organic Chemistry, 2015, 80(11), 5428-5435,
Método de produção 7
Condições de reacção
1.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; rt → 0 °C; overnight, rt
Referência
- Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond FormationOrganic Letters, 2021, 23(11), 4179-4184,
Método de produção 8
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt
Referência
- Photocatalyzed transition-metal-free oxidative cross-coupling reactions of tetraorganoboratesChemRxiv, 2020, 1, 1-6,
Método de produção 9
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt
Referência
- Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of TetraorganoboratesChemistry - A European Journal, 2021, 27(13), 4322-4326,
Potassium 4-iodophenyltrifluoroborate Raw materials
- 1-Bromo-4-iodobenzene
- 1,4-Diidobenzene
- 4-Iodophenylboronic acid
- Potassium 4-Bromophenyltrifluoroborate
- Boron, [N-[(carboxy-κO)methyl]-N-methylglycinato(2-)-κN,κO](4-iodophenyl)-, (T-4)-
Potassium 4-iodophenyltrifluoroborate Preparation Products
Potassium 4-iodophenyltrifluoroborate Literatura Relacionada
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
912350-00-6 (Potassium 4-iodophenyltrifluoroborate) Produtos relacionados
- 1189097-36-6(Potassium 3-iodophenyltrifluoroborate)
- 1342397-12-9(1-cyclobutylpiperidin-3-amine)
- 2253630-96-3(ethyl 1-(bromomethyl)-2-oxabicyclo2.1.1hexane-4-carboxylate)
- 2228502-42-7(1-(but-3-yn-1-yl)-4-fluoro-2-(trifluoromethyl)benzene)
- 1256246-49-7(Ethyl2-(5-Methyl-3-indolyl)-2-oxoacetate)
- 314765-11-2(4-oxo-4-(thiophen-2-yl)formohydrazidobutanoic acid)
- 55601-53-1(16-Deacetyl Fusidic Acid Sodium Salt)
- 81056-11-3(ethyl rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexane-6-carboxylate)
- 380458-18-4(7-(3-hydroxyphenyl)(1,3-thiazol-2-yl)aminomethylquinolin-8-ol)
- 2092549-82-9((1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol)
Fornecedores recomendados
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Minglong (Xianning) Medicine Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

江苏科伦多食品配料有限公司
Membro Ouro
CN Fornecedor
Reagente

atkchemica
Membro Ouro
CN Fornecedor
Reagente
